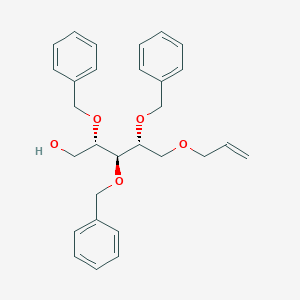

(2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol

Descripción general

Descripción

(2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol is an organic compound that features multiple functional groups, including allyloxy and benzyloxy groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol typically involves multiple steps, starting from simpler organic molecules. A common synthetic route might include:

Protection of Hydroxyl Groups: The starting material, which could be a pentane derivative, undergoes protection of hydroxyl groups using benzyl chloride in the presence of a base like sodium hydride.

Introduction of Allyloxy Group: The protected intermediate is then reacted with allyl bromide under basic conditions to introduce the allyloxy group.

Deprotection: Finally, the benzyl protecting groups are removed using hydrogenation with a palladium catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate).

Reduction: The allyloxy group can be reduced to an alkyl group using hydrogenation.

Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a saturated alkyl chain.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry

One of the primary applications of (2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol is in the synthesis of complex organic molecules. The presence of allyloxy and benzyloxy groups allows for versatile modifications and functionalization. It serves as a building block in the synthesis of glycosides and other carbohydrate derivatives.

Medicinal Chemistry

The compound's structural characteristics make it a candidate for drug development. Its derivatives have been explored for potential biological activities, including antiviral and anticancer properties. Research indicates that modifications to the benzyloxy groups can influence the pharmacological profile of the resulting compounds.

Biochemical Studies

In biochemical applications, this compound can be utilized as a substrate in enzyme-catalyzed reactions. Its structural similarity to natural sugars allows for studies on enzyme specificity and mechanism.

Case Study 1: Synthesis of Glycosides

A study demonstrated the use of this compound in synthesizing glycosides through glycosylation reactions. The compound was reacted with various alcohols under catalysis to yield glycosides with different functional groups. This approach highlights its utility in producing diverse glycosidic linkages essential for developing carbohydrate-based therapeutics.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal investigated the anticancer properties of derivatives synthesized from this compound. The study found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines while maintaining low toxicity to normal cells. This suggests that compounds derived from this structure may serve as promising candidates for further development in cancer therapy.

Mecanismo De Acción

The mechanism of action of (2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol depends on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the compound’s structure and functional groups.

Comparación Con Compuestos Similares

Similar Compounds

(2S,3S,4R)-5-(Methoxy)-2,3,4-tris(benzyloxy)pentan-1-ol: Similar structure but with a methoxy group instead of an allyloxy group.

(2S,3S,4R)-5-(Ethoxy)-2,3,4-tris(benzyloxy)pentan-1-ol: Similar structure but with an ethoxy group instead of an allyloxy group.

Uniqueness

The presence of the allyloxy group in (2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol provides unique reactivity compared to its methoxy and ethoxy analogs

Actividad Biológica

(2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol is a complex organic compound notable for its unique stereochemistry and functional groups. With the molecular formula C29H34O5 and a molecular weight of 462.58 g/mol, this compound features multiple benzyloxy groups and an allyloxy substituent, indicating potential applications in organic synthesis and medicinal chemistry.

Structural Overview

The compound can be described as follows:

- IUPAC Name : (2S,3S,4R)-2,3,4-tris(phenylmethoxy)-5-prop-2-enoxypentan-1-ol

- Molecular Structure : The presence of allyloxy and benzyloxy groups contributes to its reactivity and potential biological activities.

Potential Biological Activities

While specific biological activities of this compound have not been extensively documented in the literature, compounds with similar structures often exhibit notable biological properties. These may include:

- Antioxidant Activity : Compounds with benzyloxy groups are often studied for their antioxidant properties. The presence of multiple hydroxyl groups can enhance radical scavenging activity.

- Neuroprotective Effects : Similar compounds have shown potential in neuroprotection against oxidative stress and inflammation, particularly in models of neurodegenerative diseases .

- Enzyme Inhibition : The structural features suggest possible interactions with various enzymes, including monoamine oxidases (MAOs), which are relevant in treating conditions like Parkinson's disease .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals its unique potential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-O-Allyl-D-ribitol | Contains an allyl group and ribitol backbone | Focused on ribose derivatives |

| (2S,3R)-5-(Benzyloxy)-2-hydroxy-3-methylpentan-1-ol | Similar alcohol functionality | Different stereochemistry and methyl group |

| 2-(Benzyloxy)ethyl 1-thio-D-glucopyranoside | Features a glucopyranoside structure | Sulfur-containing compound |

These compounds exhibit varying degrees of biological activity and synthetic utility but differ in their specific functional groups and stereochemistry.

The mechanism of action for this compound is hypothesized to involve interactions with specific enzymes or receptors. The functional groups may facilitate binding to targets involved in oxidative stress pathways or neuroinflammatory responses. Further studies would be necessary to elucidate these mechanisms in detail.

Propiedades

IUPAC Name |

(2S,3S,4R)-2,3,4-tris(phenylmethoxy)-5-prop-2-enoxypentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O5/c1-2-18-31-23-28(33-21-25-14-8-4-9-15-25)29(34-22-26-16-10-5-11-17-26)27(19-30)32-20-24-12-6-3-7-13-24/h2-17,27-30H,1,18-23H2/t27-,28+,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGRBWYIGUUVHW-NHKHRBQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(C(C(CO)OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC[C@H]([C@H]([C@H](CO)OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447052 | |

| Record name | 2,3,4-Tri-O-benzyl-5-O-prop-2-en-1-yl-D-ribitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111549-97-4 | |

| Record name | 2,3,4-Tri-O-benzyl-5-O-prop-2-en-1-yl-D-ribitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of (2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol in the synthesis of Haemophilus influenzae type b polysaccharide fragments?

A1: this compound serves as a crucial building block in the multi-step synthesis of protected ribosylribitol derivatives []. These derivatives, in turn, are essential for constructing larger fragments of the Haemophilus influenzae type b polysaccharide. The compound acts as a precursor to the ribitol portion of the target molecule, and its various protecting groups (allyl, benzyl) allow for selective deprotection and further functionalization at specific positions during the synthesis.

Q2: Can you provide the structural characterization data for this compound?

A2:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.